molecular formula C21H24O3 B1387413 3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 933829-46-0

3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B1387413
CAS No.: 933829-46-0
M. Wt: 324.4 g/mol
InChI Key: YODNZLJZURCHGT-UHFFFAOYSA-N
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Description

3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde is a versatile chemical compound with a molecular formula of C21H24O3. This compound is known for its unique structure, which includes a cyclohexyl group attached to a phenoxy methyl group, and a methoxybenzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde typically involves several steps, including the formation of the phenoxy methyl group and the subsequent attachment of the cyclohexyl group. One common method involves the reaction of 2-cyclohexylphenol with formaldehyde to form the phenoxy methyl intermediate. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzoic acid.

    Reduction: Formation of 3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Phenoxy)methyl]-4-methoxybenzaldehyde
  • 3-[(2-Cyclohexylphenoxy)methyl]-4-hydroxybenzaldehyde
  • 3-[(2-Cyclohexylphenoxy)methyl]-4-methylbenzaldehyde

Uniqueness

3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde is unique due to the presence of both the cyclohexyl and methoxybenzaldehyde groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-[(2-cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-23-20-12-11-16(14-22)13-18(20)15-24-21-10-6-5-9-19(21)17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODNZLJZURCHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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